N-(4-methoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
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Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including the conditions under which these reactions occur and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Anticancer Properties
- Synthesis and Evaluation of Anticancer Activity : A series of thiophenes having biologically active sulfonamide, 4-methoxybenzo[d]thiazole, and other moieties have been prepared and evaluated for their in vitro anticancer activity against human breast cancer cell line (MCF7). Compounds demonstrated higher cytotoxic activities than doxorubicin, indicating their potential as anticancer agents (Ghorab, Alsaid, & Bashandy, 2014).
- Pro-apoptotic Indapamide Derivatives : Indapamide derivatives, synthesized from 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide (indapamide), demonstrated high proapoptotic activity on melanoma cell lines. Compound 12 showed significant anticancer activity, suggesting its potential for melanoma treatment (Yılmaz et al., 2015).
Microbial Degradation and Environmental Impact
- Microbial Strategy to Eliminate Sulfonamide Antibiotics : The degradation of sulfamethoxazole and other sulfonamides in Microbacterium sp. strain BR1 proceeds via an unusual pathway initiated by ipso-hydroxylation. This leads to the fragmentation of the parent compound, releasing sulfite and other metabolites, showcasing a microbial strategy for the environmental degradation of sulfonamide antibiotics (Ricken et al., 2013).
Safety And Hazards
This would involve a discussion of any known safety issues or hazards associated with the compound, such as toxicity or flammability.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-14-6-3-4-13-24(14)30(26,27)16-11-9-15(10-12-16)20(25)23-21-22-19-17(28-2)7-5-8-18(19)29-21/h5,7-12,14H,3-4,6,13H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBFXPOPKLBHQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide |
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